![molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8](/img/structure/B1664906.png)
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
描述
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound is known for its ability to facilitate the targeted delivery of therapeutic agents, making it a valuable tool in medicinal chemistry and drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine typically involves the reaction of tris(hydroxymethyl)aminomethane with tert-butyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity .
化学反应分析
Key Reaction Types
The compound undergoes substitution and cleavage reactions, driven by its functional groups:
Substitution Reactions
-
Mechanism : Removal of tert-butoxycarbonyl (Boc) groups under acidic conditions to expose reactive amines.
-
Conditions : Typically performed with acids like TFA or HCl in dioxane.
Cleavage Reactions
-
Mechanism : Reductive cleavage of the PEG backbone (e.g., using reducing agents like sodium borohydride) to release therapeutic agents.
-
Conditions : Requires controlled pH and temperature to avoid premature degradation .
Reagents and Reaction Conditions
Major Products Formed
-
Deprotected Amine : Exposure of primary amines after Boc removal, facilitating further chemical modifications.
-
Released Therapeutic Agents : Cytotoxic drugs or E3 ligase-targeting ligands liberated via linker cleavage in ADCs/PROTACs .
Research Findings
科学研究应用
Role in Antibody-Drug Conjugates (ADCs)
ADCs are innovative therapeutic agents designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. Tris-Boc serves as a cleavable polyethylene glycol (PEG) linker that connects the cytotoxic drug to the antibody.
Case Studies
- Trastuzumab Emtansine (Kadcyla) : This ADC utilizes a similar linker strategy and has shown improved efficacy compared to conventional treatments. The success of such ADCs underscores the importance of effective linkers like Tris-Boc in enhancing therapeutic outcomes .
Applications in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs represent a novel class of therapeutics that induce targeted degradation of specific proteins within cells. Tris-Boc plays a crucial role in the synthesis of these compounds.
Chemical Properties and Reactions
Tris-Boc undergoes several chemical reactions that are essential for its application in drug development:
Types of Reactions
- Substitution Reactions : The Boc groups can be removed under acidic conditions, revealing reactive amine functionalities that can participate in further chemical modifications .
- Cleavage Reactions : The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent at the desired site .
Synthesis and Production Methods
The synthesis of Tris-Boc typically involves:
- Starting Materials : The reaction begins with tris(hydroxymethyl)aminomethane and tert-butyl bromoacetate.
- Reaction Conditions : A base such as sodium hydride is used under controlled conditions to ensure high yield and purity .
Industrial Applications
In addition to its research applications, Tris-Boc is also utilized in industrial settings for the large-scale production of therapeutic agents and research chemicals. Its properties make it suitable for various applications in drug development and delivery systems.
Summary Table of Applications
Application Area | Description |
---|---|
Antibody-Drug Conjugates | Serves as a linker for targeted delivery of cytotoxic drugs to cancer cells |
Proteolysis-Targeting Chimeras | Facilitates selective degradation of specific proteins |
Chemical Synthesis | Used as a building block for complex organic molecules |
Industrial Production | Employed in large-scale synthesis of therapeutics |
作用机制
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine functions as a linker that facilitates the targeted delivery of therapeutic agents. The compound binds to proteins, enzymes, and receptors, impacting their activity . It influences the folding, stability, and interactions of proteins with other molecules . The exact mechanism of action remains an area of ongoing research .
相似化合物的比较
Tris(hydroxymethyl)aminomethane: A precursor in the synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine.
Polyethylene Glycol (PEG) Linkers: Used in various applications for their biocompatibility and flexibility.
Uniqueness: this compound is unique due to its cleavable nature, allowing for the controlled release of therapeutic agents . This property makes it particularly valuable in the development of targeted drug delivery systems .
生物活性
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and research findings.
Overview
- Chemical Structure : The compound features multiple tert-butoxycarbonyl (Boc) groups that can be cleaved under acidic conditions, releasing reactive amine functionalities.
- CAS Number : 175724-30-8
- Molecular Formula : C25H47NO9
This compound serves as a cleavable linker in ADCs and PROTACs:
- In ADCs : It connects a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells while minimizing off-target effects. The linker is designed to be cleaved in response to specific stimuli, releasing the drug only within the target cells .
- In PROTACs : The compound links a ligand for an E3 ubiquitin ligase to a target protein, promoting the degradation of specific proteins involved in disease processes. This mechanism offers a novel therapeutic approach for diseases such as cancer by selectively eliminating harmful proteins .
Cellular Effects
The biological effects of this compound are closely related to its role in ADCs and PROTACs:
- Targeted Delivery : In ADC applications, the compound enhances the specificity of drug delivery, thereby reducing systemic toxicity.
- Protein Degradation : In PROTAC applications, it enables the selective degradation of proteins that are otherwise difficult to target with traditional small molecules.
Case Studies
-
Antibody-Drug Conjugates :
- A study demonstrated that ADCs utilizing this compound as a linker exhibited improved therapeutic indices compared to conventional therapies. The targeted delivery resulted in enhanced efficacy against tumor cells while sparing normal tissues.
- Proteolysis-Targeting Chimeras :
Dosage Effects
The dosage effects observed in animal models indicate that:
- Higher concentrations of this compound lead to increased efficacy in both ADC and PROTAC applications.
- The pharmacokinetics and biodistribution studies suggest that optimizing dosage can significantly enhance therapeutic outcomes while minimizing side effects .
Future Directions
Ongoing research is focused on:
- Developing more efficient synthesis methods for this compound.
- Exploring its potential applications beyond cancer therapy, including autoimmune diseases and neurodegenerative disorders.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, and how can stepwise protection strategies improve yield?
The synthesis typically involves sequential protection of amine groups and introduction of tert-butoxycarbonyl (Boc)-protected ethoxy methyl moieties. A stepwise approach, as seen in analogous syntheses (e.g., tert-butyl carbamate derivatives in Example 427 of EP 4 374 877 A2), involves:
- Step 1: Protection of the primary amine using Boc anhydride under basic conditions (e.g., NaHCO₃/DMF).
- Step 2: Alkylation with 2-(tert-butoxycarbonyl)ethoxymethyl chloride in the presence of a base like triethylamine.
- Step 3: Iterative deprotection and re-protection to ensure regioselectivity .
Key Optimization Parameters:
Parameter | Condition | Impact |
---|---|---|
Temperature | 0–25°C | Minimizes side reactions |
Solvent | DCM/THF | Enhances solubility of intermediates |
Catalyst | DMAP | Accelerates alkylation |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed m/z ~1011 [M+H]⁺ in similar Boc-protected amines) and purity .
- HPLC: Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures batch consistency .
- ¹H/¹³C NMR: Key signals include tert-butyl protons (δ ~1.2–1.4 ppm) and ethoxy methylene groups (δ ~3.4–4.0 ppm) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in nucleophilic or acidic environments?
The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 10% TFA in DCM). However, the ethoxy methyl linker may reduce steric hindrance, increasing susceptibility to nucleophilic attack at the methylamine core. Stability studies in buffered solutions (pH 2–9) show:
- pH < 3: Rapid Boc deprotection (t₁/₂ < 1 hr).
- pH 7–9: Stable for >24 hrs, suitable for biological assays .
Q. Can this compound serve as a ligand for metal coordination complexes in catalysis?
Structurally analogous tris-amine ligands (e.g., cerium(III) complexes with tris[2-substituted ethyl]amine frameworks) demonstrate potential in catalysis. The ethoxy methyl-Boc groups may modulate electron density at the nitrogen center, affecting metal binding affinity. Preliminary DFT calculations suggest:
- Coordination Sites: Three nitrogen atoms form a trigonal planar geometry with transition metals.
- Applications: Potential in asymmetric catalysis (e.g., Ce(III)-mediated C–H activation) .
Q. What strategies resolve contradictions in reported synthetic yields or stability data?
Discrepancies often arise from variations in Boc-deprotection protocols or solvent polarity. For example:
- Contradiction: One study reports 85% yield using THF, while another achieves 60% in DCM.
- Resolution: THF’s higher polarity improves intermediate solubility, reducing side-product formation. Validation via controlled replicates and in-situ IR monitoring is recommended .
Q. How can this compound be functionalized for targeted drug delivery systems?
The Boc groups can be selectively removed to expose primary amines for conjugation with biomolecules (e.g., PEG linkers or antibodies). A validated protocol includes:
- Step 1: TFA-mediated Boc deprotection.
- Step 2: Coupling with activated esters (e.g., NHS-PEG-maleimide) at pH 8.5.
- Application: pH-responsive drug carriers with tunable release kinetics .
Q. Methodological Considerations Table
属性
IUPAC Name |
tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXODPHVWBQJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460037 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175724-30-8 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。